(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Description

Molecular Geometry and Stereochemical Configuration

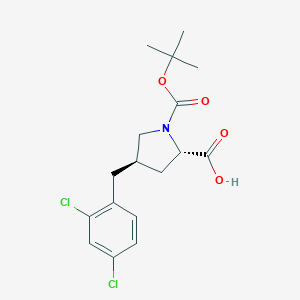

The target compound exhibits a complex three-dimensional structure characterized by its pyrrolidine backbone with defined stereochemical centers. The molecular formula C17H21Cl2NO4 corresponds to a molecular weight of 374.26 g/mol, with the structure featuring two distinct chiral centers at positions 2 and 4 of the pyrrolidine ring. The absolute configuration is designated as (2S,4R), indicating the specific spatial arrangement of substituents around these stereogenic centers.

The stereochemical configuration plays a crucial role in determining the compound's conformational behavior and biological activity. The 2S configuration at the α-carbon maintains the natural L-amino acid stereochemistry found in biological systems, while the 4R configuration at the γ-carbon introduces specific spatial constraints that influence the overall molecular geometry. This trans-relationship between the carboxylic acid group and the dichlorobenzyl substituent creates a thermodynamically stable configuration that has been confirmed through various analytical techniques.

The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences the molecular geometry by introducing steric bulk around the nitrogen atom. This protecting group, commonly employed in peptide synthesis, prevents unwanted side reactions while maintaining the structural integrity of the amino acid derivative. The Boc group adopts a planar configuration that extends away from the pyrrolidine ring, minimizing steric interactions with the core structure.

The dichlorobenzyl substituent at the 4-position introduces both electronic and steric effects that modulate the compound's properties. The presence of two chlorine atoms at the 2,4-positions of the benzyl group creates an asymmetric electronic environment that influences both the reactivity and the conformational preferences of the molecule. These halogen substituents contribute to increased lipophilicity and potential for halogen bonding interactions in biological systems.

Properties

IUPAC Name |

(2S,4R)-4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-17(2,3)24-16(23)20-9-10(7-14(20)15(21)22)6-11-4-5-12(18)8-13(11)19/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,21,22)/t10-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGWQSBSONFKO-YGRLFVJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376034 | |

| Record name | Boc-(R)-gamma-(2,4-dichloro-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-83-3 | |

| Record name | Boc-(R)-gamma-(2,4-dichloro-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen during synthetic workflows. Its removal is critical for subsequent functionalization:

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

- Conditions : Room temperature (r.t.) for 2–3 hours or reflux for 16 hours .

- Outcome : Generates the free amine, enabling further nucleophilic substitution or coupling reactions .

| Reagent | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| 6 M HCl | Dioxane | 16 h | 87% | |

| TFA (20% v/v) | DCM | 2 h | >95% |

Substitution Reactions at the Pyrrolidine Nitrogen

The deprotected amine undergoes alkylation or acylation to introduce diverse functional groups:

- Alkylation : Reaction with 3,4-dichlorobenzaldehyde in 1,2-dichloroethane (DCE) using NaBH(OAc)₃ as a reductant .

- Acylation : Treatment with activated esters (e.g., NHS esters) under basic conditions (triethylamine) .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification or amide bond formation:

- Esterification : Activated with thionyl chloride (SOCl₂) followed by alcohol addition .

- Amide Coupling : Utilizes coupling agents like EDC/HOBt or HATU with amines .

| Reaction | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl Ester Formation | SOCl₂, MeOH | Reflux, 4 h | 92% | |

| Amide Formation | HATU, DIPEA, R-NH₂ | DMF, 0°C to r.t., 12 h | 85–90% |

Modification of the 2,4-Dichlorobenzyl Substituent

The electron-withdrawing chlorine atoms on the benzyl group enable electrophilic aromatic substitution (EAS) or Suzuki-Miyaura cross-coupling:

- EAS : Nitration using HNO₃/H₂SO₄ at 0°C.

- Cross-Coupling : Palladium-catalyzed coupling with boronic acids (e.g., aryl or vinyl) .

Stereospecific Transformations

The (2S,4R) stereochemistry influences reactivity in chiral environments:

- Epimerization Prevention : Conduct reactions below 0°C to retain configuration .

- Enzymatic Resolution : Lipase-mediated hydrolysis of esters to isolate enantiomers .

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| Low-Temperature Alkylation | −78°C in THF | Retention of (2S,4R) configuration | |

| Enzymatic Hydrolysis | Lipase PS-30, pH 7.0 buffer | >99% enantiomeric excess (ee) |

Oxidation and Reduction Pathways

- Oxidation : The pyrrolidine ring can be oxidized to a lactam using RuO₄ .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in side chains .

| Reaction | Reagents | Conditions | Application | Source |

|---|---|---|---|---|

| Lactam Formation | RuO₄, NaIO₄ | CH₃CN/H₂O, r.t. | Bioactive lactam derivatives | |

| Alkene Reduction | H₂ (1 atm), Pd/C | MeOH, 25°C, 6 h | Saturated side-chain analogs |

Key Research Findings

- Synthetic Utility : The compound’s modular structure allows for iterative modifications, making it a versatile intermediate in drug discovery .

- Biological Relevance : Derivatives exhibit nanomolar inhibition of enzymes like arginase, highlighting structure-activity relationship (SAR) dependencies .

- Chiral Integrity : Strict temperature control (−78°C to 0°C) is essential to prevent racemization during Boc deprotection .

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine carboxylic acid moiety. This moiety can then interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its 2,4-dichlorobenzyl substituent and (2S,4R) stereochemistry. Below is a comparison with structurally analogous pyrrolidine derivatives:

Research Findings

Chiral Specificity : The (2S,4R) configuration is critical for binding to enzymatic active sites. Enantiomeric impurities (e.g., 2R,4S) reduce efficacy, as shown in SDE tests for related compounds .

Biological Activity : Dichlorobenzyl derivatives demonstrate enhanced inhibition of HCV NS3/4A protease compared to benzyl or trifluoromethyl analogs, likely due to halogen bonding .

Stability : The Boc group in the target compound stabilizes the pyrrolidine ring against metabolic degradation, as observed in pharmacokinetic studies of similar molecules .

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, often referred to as Boc-Dichloro-Pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H18Cl2N2O4

- Molecular Weight : 355.22 g/mol

- CAS Number : 959582-83-3

The structure comprises a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a dichlorobenzyl moiety. This unique arrangement contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to cancer and inflammation.

- Receptor Interaction : It may interact with specific receptors in the body, influencing pathways related to cell signaling and proliferation.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could play a role in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV | |

| Antioxidant Activity | Reduces oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Dipeptidyl Peptidase IV Inhibition

In a study aimed at evaluating the effects of various pyrrolidine derivatives on Dipeptidyl Peptidase IV (DPP-IV), this compound demonstrated potent inhibitory activity. The inhibition of DPP-IV is particularly relevant for diabetes treatment as it plays a crucial role in glucose metabolism.

Case Study 2: Antioxidant Effects

A recent investigation assessed the antioxidant properties of several pyrrolidine derivatives. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases such as neurodegeneration.

Case Study 3: Cytotoxicity Against Cancer Cells

Research published in Cancer Letters explored the cytotoxic effects of various compounds on human cancer cell lines. The findings revealed that this compound induced apoptosis in breast cancer cells through mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for preparing (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, Boc-protection strategies, and stereochemical control. A common approach involves:

- Step 1 : Coupling of a pyrrolidine precursor with a 2,4-dichlorobenzyl group under inert atmosphere using palladium diacetate and tert-butyl XPhos as ligands, with cesium carbonate as a base in tert-butanol (40–100°C, 5.5 hours) .

- Step 2 : Hydrolysis of ester intermediates to the carboxylic acid using lithium hydroxide in methanol/water, followed by acidification to isolate the product . Yield optimization requires careful control of reaction time, temperature, and catalyst loading.

Q. How should researchers handle this compound safely in the laboratory?

Critical safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Storage : Keep in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers . Spills should be neutralized with inert absorbents and disposed of per local regulations .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., H and C NMR to verify the (2S,4R) configuration) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., Boc carbonyl stretch at ~1680–1720 cm) .

Advanced Research Questions

Q. How can researchers optimize stereochemical fidelity during synthesis?

Stereochemical control is critical for maintaining the (2S,4R) configuration:

- Chiral Catalysts : Use palladium complexes with chiral ligands (e.g., XPhos) to minimize racemization during coupling .

- Temperature Modulation : Lower reaction temperatures (40–60°C) reduce epimerization risks .

- Post-Synthesis Analysis : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration, especially if conflicting spectral data arise .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or impurities:

- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate pure crystalline forms .

- Impurity Profiling : Liquid chromatography-mass spectrometry (LC-MS) to identify byproducts (e.g., de-Boc derivatives or chlorinated side products) .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., (2S,4R)-Boc-pyrrolidine derivatives with substituted benzyl groups) .

Q. How can reaction yields be improved in large-scale syntheses?

Key methodological adjustments include:

- Catalyst Recycling : Palladium recovery via filtration or immobilized catalysts to reduce costs .

- Solvent Optimization : Replace tert-butanol with dimethylformamide (DMF) for better solubility of intermediates .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions and improving reproducibility .

Contradictions and Troubleshooting

- Hazard Classification Variability : Some safety data sheets (SDS) classify the compound as non-hazardous , while others note skin/eye irritation (H315/H319) . Researchers should default to the most conservative SDS and conduct in-house toxicity assays.

- Melting Point Ranges : Reported ranges (e.g., 130–136°C vs. undefined in other sources) suggest batch-dependent purity. Differential scanning calorimetry (DSC) can clarify thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.